H-Pro-Trp-OH
Description
Overview of Dipeptide Functionality in Biological Systems
Dipeptides are far more than simple building blocks for larger proteins. They function as crucial regulatory molecules, capable of acting as hormones, neurotransmitters, and signaling factors. researchgate.net Their low molecular weight, structural stability, and potential for oral administration make them attractive candidates for drug discovery and development. researchgate.netnih.gov In contrast to free amino acids or longer peptides, di- and tripeptides are efficiently absorbed from the gastrointestinal tract via specific transporters like PepT1. google.com
In biological systems, dipeptides play roles in metabolic regulation. For example, specific dipeptides have been shown to influence central carbon metabolism and respond to changes in nutrient availability and environmental stress. frontiersin.org Changes in the concentrations of dipeptides in the blood can be indicative of metabolic disorders related to amino acid metabolism. researchgate.net Their simple structure also allows for the establishment of clearer correlations between structural parameters and biological activity, making them ideal models for research. researchgate.net
Unique Contributions of Proline and Tryptophan Residues to Peptide Structure and Reactivity
The distinct properties of H-Pro-Trp-OH are derived directly from its two amino acid components: proline and tryptophan. Each brings unique structural and chemical characteristics that are conferred to the dipeptide.
Proline (Pro): Proline is unique among the 20 proteinogenic amino acids because its side chain is a cyclic structure, bonded covalently to the backbone α-amino group. researchgate.netnih.gov This five-membered pyrrolidine (B122466) ring imparts exceptional conformational rigidity to the peptide chain. researchgate.netwikipedia.org Key features of proline include:
Structural Disruption: Proline is often known as a "helix breaker" because its rigid structure disrupts regular secondary structures like α-helices and β-sheets. wikipedia.orgsigmaaldrich.com It is, however, commonly found in turn structures. wikipedia.org
Conformational Isomerization: The peptide bond preceding a proline residue (the Xaa-Pro bond) can switch between cis and trans conformations. sigmaaldrich.com This isomerization is a slow, rate-limiting step in the complex process of protein folding. nih.gov
Hydrogen Bonding: When incorporated into a peptide, proline's amide nitrogen lacks a hydrogen atom, meaning it cannot act as a hydrogen bond donor, a critical function in the formation of many secondary structures. wikipedia.orgsigmaaldrich.com
Tryptophan (Trp): Tryptophan is distinguished by its large, aromatic indole (B1671886) side chain, which is a source of unique reactivity. nih.govresearchgate.net This makes it a valuable target for chemical modifications in peptide and protein studies. nih.gov Its key contributions include:
Reactivity and Interactions: The indole ring possesses distinct chemical reactivity and is often involved in crucial interactions within proteins and with other molecules, such as biological membranes. researchgate.netscispace.com The aromatic side chain can form hydrogen bonds and participate in dispersion interactions. nih.govacs.org
Structural Stability: Tryptophan residues can play a significant role in maintaining the structural and functional stability of enzymes and proteins. researchgate.net
Low Abundance: Tryptophan is one of the least common amino acids in proteins, making it an attractive target for site-specific modifications in research. researchgate.net Studies have shown that the reactivity of tryptophan residues can be influenced by their position within a peptide chain. rsc.orgscispace.comrsc.org
| Feature | Proline (Pro) | Tryptophan (Trp) |
| Side Chain Structure | Cyclic pyrrolidine ring, covalently bonded to the backbone nitrogen. researchgate.netnih.gov | Large, aromatic indole ring. researchgate.net |
| Conformational Flexibility | Highly rigid and conformationally restricted. wikipedia.org | Flexible side chain orientation. |
| Role in Secondary Structure | Acts as a structural disruptor of α-helices and β-sheets; common in turns. wikipedia.org | Can be found in various secondary structures; contributes to stability. researchgate.net |
| Key Chemical Property | Undergoes slow cis/trans isomerization, impacting protein folding rates. | Indole side chain has unique reactivity, making it a target for chemical modification. nih.gov |
| Hydrogen Bonding | Cannot act as a hydrogen bond donor when in a peptide bond. wikipedia.org | Indole nitrogen can act as a hydrogen bond donor. nih.gov |
Rationale for Dedicated Academic Investigation of this compound
The dipeptide this compound serves as a valuable model system for biochemical and biophysical research precisely because it combines the distinct characteristics of proline and tryptophan. The rationale for its dedicated study includes:
Conformational Analysis: The juxtaposition of proline's rigid ring and tryptophan's bulky, interactive indole group creates a fascinating subject for conformational studies. Research using infrared and UV spectroscopy has been conducted to characterize the specific folded and extended structures of this compound in the gas phase, providing insight into the non-covalent interactions, such as hydrogen bonds and dispersion forces, that stabilize peptide structures. acs.org These studies help elucidate the fundamental role of proline in protein architecture. acs.org
Peptide Synthesis and Stability: this compound is utilized as a building block in the synthesis of more complex peptides. chemimpex.com The presence of a C-terminal tryptophan residue has been noted for its importance in conferring resistance to certain proteases, a desirable quality in the design of bioactive peptides. tandfonline.comnih.gov
Understanding Biological Interactions: The unique structure of Pro-Trp, featuring proline's constrained backbone and tryptophan's reactive indole group, makes it a prime candidate for investigating how simple peptides interact with biological systems. Tryptophan-containing peptides are studied for their neuroprotective and antimicrobial properties, among others. nih.govnih.govmdpi.com The proline residue adds a layer of structural definition and stability that can influence these activities.
The focused investigation of this compound provides a simplified yet powerful lens through which to examine complex phenomena like protein folding, peptide-receptor interactions, and the structural basis of biological activity.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35310-39-5 | chemimpex.commedchemexpress.combioscience.co.ukscbt.com |
| Molecular Formula | C₁₆H₁₉N₃O₃ | chemimpex.commedchemexpress.combioscience.co.ukscbt.com |
| Molecular Weight | 301.34 - 301.35 g/mol | chemimpex.commedchemexpress.combioscience.co.ukscbt.com |
| Appearance | Off-white powder | chemimpex.com |
| Sequence | Pro-Trp (PW) | medchemexpress.com |
| Synonyms | L-Prolyl-L-tryptophan | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-15(13-6-3-7-17-13)19-14(16(21)22)8-10-9-18-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17-18H,3,6-8H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKYKRQIAQHOOZ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428579 | |
| Record name | L-Tryptophan, L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35310-39-5 | |
| Record name | L-Tryptophan, L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for H Pro Trp Oh
Chemical Synthesis Approaches for H-Pro-Trp-OH
The chemical synthesis of this compound can be achieved through two principal methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). Each approach has distinct advantages and is chosen based on the desired scale, purity, and complexity of the target peptide.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, is a highly efficient method for peptide synthesis. lsu.educarlroth.com The process involves anchoring the C-terminal amino acid to a solid support (resin) and sequentially adding subsequent amino acids. peptide.com The growing peptide chain remains attached to the resin throughout the synthesis, allowing for easy removal of excess reagents and byproducts by simple filtration and washing. carlroth.com
For the synthesis of this compound, proline would typically be the first amino acid attached to the resin. The choice of resin is critical and depends on whether a C-terminal acid or amide is desired. mesalabs.compeptide.com For this compound, a resin that allows for cleavage to yield a C-terminal carboxylic acid, such as a Wang or 2-chlorotrityl resin, would be employed. carlroth.compeptide.com
The synthesis proceeds in a cycle of deprotection and coupling steps. The Nα-protecting group of the resin-bound proline is removed, followed by the coupling of the Nα-protected tryptophan. This cycle is repeated for each subsequent amino acid in the peptide chain. peptide.com
Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis involves carrying out the reaction in a homogeneous solvent system. While generally more time-consuming and requiring purification after each step, this method is suitable for large-scale synthesis. brieflands.com
In a typical solution-phase synthesis of this compound, the carboxyl group of the N-protected proline is activated and then reacted with the free amino group of tryptophan methyl ester. brieflands.com Following the coupling reaction, the protecting groups are removed to yield the final dipeptide. A notable example is the synthesis of a hexacyclopeptide where dipeptide units, including Boc-Gly-L-Pro-OMe and Boc-L-Tyr-L-Trp-OMe, were synthesized and then coupled together in solution. brieflands.com
Coupling Agents and Protective Group Chemistries
The formation of the peptide bond between proline and tryptophan requires the use of coupling agents to activate the carboxylic acid group of the incoming amino acid. mdpi.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIPC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions such as racemization. mdpi.comthaiscience.info Other highly effective coupling agents include uronium and phosphonium (B103445) salts like HBTU, HATU, and PyBOP. mdpi.comuni-kiel.de
Protecting groups are essential to prevent unwanted side reactions at the reactive N-terminus and any functional groups on the amino acid side chains. lsu.edu The two most common Nα-protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.com The choice between Boc and Fmoc chemistry dictates the strategy for side-chain protection.
In Fmoc-based synthesis, acid-labile protecting groups are used for the side chains. peptide.com For tryptophan, the indole (B1671886) side chain can sometimes be left unprotected, but it is susceptible to oxidation and alkylation during cleavage. peptide.comthermofisher.com Therefore, the use of a Boc protecting group on the indole nitrogen (Trp(Boc)) is common. peptide.comknepublishing.com The proline side chain does not typically require protection. thermofisher.com
In Boc-based synthesis, the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more robust acid-labile groups are used for side-chain protection. peptide.com For the tryptophan side chain in Boc chemistry, a formyl (For) group can be used, which is labile to a base. google.com
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. rsc.org This is typically achieved using a strong acid, such as TFA, in the presence of scavengers to trap reactive carbocations generated during deprotection. thermofisher.com
| Aspect | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Principle | Peptide chain is assembled on a solid support. peptide.com | Reactions are carried out in a solvent. brieflands.com |
| Resin Examples | Wang resin, 2-Chlorotrityl resin. carlroth.compeptide.com | Not applicable. |
| Coupling Agents | HBTU, HATU, PyBOP, DIPC/HOBt. mdpi.comthaiscience.info | DIPC, Pentafluorophenol. brieflands.com |
| Proline Protection | Nα-Fmoc or Nα-Boc. peptide.com | Nα-Boc. brieflands.com |
| Tryptophan Protection | Indole: Boc group (Fmoc chemistry), Formyl group (Boc chemistry). peptide.comgoogle.com | Indole: Often unprotected or Formyl group. brieflands.comgoogle.com |
| Cleavage | Strong acid (e.g., TFA) with scavengers. thermofisher.com | Sequential deprotection steps. brieflands.com |
Enzymatic Synthesis of Peptides Incorporating this compound
Enzymatic peptide synthesis offers a green alternative to chemical methods, characterized by high stereospecificity, milder reaction conditions, and minimal side-product formation. ubc.ca Proteases, which normally catalyze peptide bond hydrolysis, can be used to drive the reverse reaction of peptide synthesis under specific conditions. ubc.ca
However, the synthesis of peptides containing proline can be challenging for some enzymes. For instance, thermolysin, a commonly used enzyme for peptide synthesis, is generally unsuitable for incorporating proline at the carboxyl side of the coupling point. ubc.ca
Despite these challenges, specific enzymes and engineered variants are being explored for proline-containing peptide synthesis. A study on a prolyl aminopeptidase (B13392206) (PAP) from Streptomyces thermoluteus demonstrated that a variant (S144C) could catalyze the synthesis of proline-containing dipeptides. nih.gov The reaction conditions, such as pH, were found to be critical, with dipeptide synthesis favored in weakly acidic environments and cyclization occurring under alkaline conditions. nih.gov Another study showed the synthesis of d-amino acid-containing dipeptides, including D-Trp-D-Pro, using the adenylation domains of nonribosomal peptide synthetases. asm.org
Preparation of this compound Analogs and Derivatives
The modification of this compound by incorporating non-natural amino acids can lead to peptides with enhanced stability, altered conformation, and improved biological activity. cpcscientific.com
Incorporation of Non-Natural Amino Acids
The incorporation of non-natural amino acids into a peptide sequence can be achieved using standard SPPS or solution-phase techniques. cpcscientific.com These synthetic amino acids can introduce novel functionalities, such as altered hydrophobicity, new reactive groups, or conformational constraints. cpcscientific.comnih.gov
A strategy known as "proline editing" allows for the synthesis of diverse proline analogs within a peptide sequence. nih.gov This method involves synthesizing a peptide with hydroxyproline (B1673980) (Hyp), protecting the hydroxyl group, and then, after peptide synthesis, selectively modifying the hydroxyl group to generate various 4-substituted proline residues. nih.gov
Stereospecific Modifications of Proline Residues (Proline Editing)
A powerful strategy for introducing functional and structural diversity into proline-containing peptides is "proline editing". nih.govacs.orgnih.govacs.org This methodology facilitates the stereospecific modification of the proline ring, typically at the 4-position, enabling the synthesis of a wide array of this compound derivatives. acs.org The core principle of proline editing involves the initial synthesis of a peptide containing a hydroxyproline (Hyp) residue, which then serves as a versatile chemical handle for subsequent modifications. nih.govacs.org
The general approach for applying proline editing to the synthesis of modified this compound would commence with the solid-phase or solution-phase synthesis of the dipeptide H-Hyp-Trp-OH. nih.govacs.org Commercially available (2S,4R)-Fmoc-Hyp-OH is typically incorporated during standard peptide synthesis. nih.govnih.gov Once the H-Hyp-Trp-OH dipeptide is assembled, the hydroxyl group of the Hyp residue can be stereospecifically manipulated through a variety of chemical transformations. This postsynthetic modification strategy offers significant advantages, as a single precursor can be converted into a library of structurally diverse analogs. acs.orgsci-hub.se
Key reactions employed in proline editing to modify the hydroxyproline residue within the H-Hyp-Trp-OH framework include:
Mitsunobu Reaction: This reaction allows for the inversion of the stereochemistry at the 4-position of the proline ring. For instance, treating (4R)-Hyp-containing this compound with a nucleophile under Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine) results in the corresponding (4S)-substituted proline derivative. nih.govresearchgate.net
Oxidation: The secondary alcohol of the hydroxyproline residue can be oxidized to a ketone, yielding H-(4-oxoproline)-Trp-OH. sci-hub.se This ketone provides a reactive handle for further derivatization, such as reductive amination or the formation of oximes. acs.org
Reduction: While the initial residue is a hydroxyl, reduction of an intermediate, such as a halide, can be performed.
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This allows for subsequent nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles, including azides, halides, and thiols, to introduce diverse functionalities at the 4-position. nih.gov
Fluorination: The introduction of fluorine can significantly alter the conformational preferences and electronic properties of the proline ring. Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) can be used to convert the hydroxyl group into a fluorine atom. nih.gov
This proline editing approach provides access to a multitude of this compound analogs with diverse stereochemistry and functional groups at the C4-position of the proline residue, without the need for synthesizing each modified proline amino acid individually from scratch. nih.govacs.org
Table 1: Examples of Stereospecific Modifications of the Proline Residue in this compound via Proline Editing
| Modification Type | Starting Residue in Dipeptide | Key Reagent(s) | Resulting Proline Derivative in Dipeptide | Stereochemistry at C4 |
| Inversion/Substitution | (4R)-Hydroxyproline | DEAD, PPh₃, R-COOH | (4S)-Acyloxyproline | S |
| Oxidation | (4R)-Hydroxyproline | PDC or Dess-Martin periodinane | 4-Oxoproline | N/A |
| Fluorination (Inversion) | (4R)-Hydroxyproline | DAST | (4S)-Fluoroproline | S |
| Fluorination (Retention) | (4S)-Hydroxyproline | DAST | (4R)-Fluoroproline | R |
| Azidation (Inversion) | (4R)-Hydroxyproline | DPPA, DIAD | (4S)-Azidoproline | S |
| Thiolation (Inversion) | (4R)-Hydroxyproline | Mitsunobu conditions with a thiol | (4S)-Thioproline derivative | S |
Formation of Reduced Peptide Bonds
The formation of a reduced peptide bond, also known as a peptide bond isostere, involves the conversion of the amide linkage (-CO-NH-) into a methylene (B1212753) amine linkage (-CH₂-NH-). This modification significantly impacts the peptide's conformational flexibility, susceptibility to enzymatic degradation, and hydrogen-bonding capabilities. The resulting molecule is no longer a true peptide but a peptidomimetic with potentially altered biological activity and improved stability.
The synthesis of H-Pro-ψ[CH₂-NH]-Trp-OH, the reduced analog of this compound, requires specific chemical methods to selectively reduce the amide bond. The direct reduction of the amide bond in the fully formed this compound dipeptide presents a significant challenge due to the high stability of the tertiary amide bond involving the proline nitrogen and the potential for side reactions with the indole ring of tryptophan.
A common strategy for the synthesis of peptides with reduced amide bonds involves the reductive amination of an N-protected amino aldehyde with an amino acid ester, followed by further coupling or deprotection steps.
A plausible synthetic route to H-Pro-ψ[CH₂-NH]-Trp-OH would involve the following conceptual steps:
Preparation of the Proline Aldehyde: The synthesis would start with a suitably N-protected proline derivative, such as Boc-Pro-OH. The carboxylic acid would be reduced to the corresponding alcohol (Boc-prolinol), which is then oxidized to the aldehyde (Boc-prolinal) under mild conditions (e.g., using Dess-Martin periodinane or a Swern oxidation).
Reductive Amination: The Boc-prolinal is then reacted with the tryptophan component, typically an ester such as H-Trp-OMe, under reductive amination conditions. A common reducing agent for this step is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to avoid over-reduction and are selective for the iminium ion intermediate.
Deprotection: The resulting protected dipeptide isostere, Boc-Pro-ψ[CH₂-NH]-Trp-OMe, would then undergo deprotection. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), and the methyl ester is hydrolyzed under basic conditions (e.g., with lithium hydroxide (B78521), LiOH) to yield the final product, H-Pro-ψ[CH₂-NH]-Trp-OH.
Care must be taken during all steps to avoid racemization and side reactions, particularly on the sensitive indole side chain of tryptophan. The choice of protecting groups and reaction conditions must be carefully optimized.
Table 2: Potential Reagents for the Formation of a Reduced Peptide Bond in Pro-Trp
| Synthetic Step | Reagents | Purpose | Potential Challenges |
| Aldehyde Formation | Dess-Martin periodinane, SO₃·pyridine (Parikh-Doering oxidation) | Oxidation of Boc-prolinol to Boc-prolinal. | Over-oxidation to the carboxylic acid. |
| Reductive Amination | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reductive coupling of Boc-prolinal with H-Trp-OMe. | Reductant must be selective for the imine over the aldehyde. |
| N-Terminal Deprotection | Trifluoroacetic acid (TFA) | Removal of the Boc protecting group. | Potential for side reactions on the tryptophan indole ring. |
| C-Terminal Deprotection | Lithium hydroxide (LiOH) | Saponification of the methyl ester. | Potential for racemization at the alpha-carbon. |
Advanced Analytical and Spectroscopic Characterization of H Pro Trp Oh
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for separating H-Pro-Trp-OH from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods employed for this purpose, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of peptides like this compound. bevital.no Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile. rsc.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of components with varying polarities. rsc.org
For the detection of this compound, its intrinsic tryptophan chromophore allows for UV absorbance monitoring, often at wavelengths of 219 nm or 280 nm. jafs.com.pl Fluorescence detection, with excitation at approximately 280 nm and emission around 360 nm, offers higher sensitivity and selectivity for tryptophan-containing peptides. nih.govjafs.com.pl The purity of this compound is determined by the presence of a single, sharp peak in the chromatogram, with purity levels often expected to be ≥ 99%. chemimpex.com Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can also be used, particularly for quantifying primary amino acids, though tryptophan can be quantified directly. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Vydac 218TP, Nova-Pak C18) | rsc.orgjafs.com.pl |
| Mobile Phase | A: 0.05% TFA in Water; B: 0.05% TFA in Acetonitrile | rsc.org |
| Elution | Gradient | rsc.orgjafs.com.pl |
| Flow Rate | 0.6 - 1.0 mL/min | bevital.norsc.org |
| Detection | UV (219 nm, 280 nm) or Fluorescence (Ex: 280 nm, Em: 360 nm) | nih.govjafs.com.pl |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. waters.comlcms.cz For the analysis of this compound and other tryptophan metabolites, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful approach. waters.comdiva-portal.org This combination allows for the simultaneous separation and quantification of multiple analytes in complex biological matrices. waters.com
The chromatographic conditions for UPLC are similar to HPLC but are optimized for the smaller particle size columns, often involving higher pressures and faster flow rates. msu.edu Columns such as the Acquity UPLC HSS T3 are suitable for the separation of amino acids and related compounds. msu.edu The enhanced separation efficiency of UPLC is critical for resolving closely related impurities and degradation products, thus providing a more accurate assessment of purity. mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| System | ACQUITY UPLC H-Class | lcms.cz |
| Column | Acquity UPLC HSS T3 (1.7 µm or 1.8 µm) | waters.commsu.edu |
| Mobile Phase | Gradient of aqueous buffer (e.g., with perfluoroheptanoic acid) and Acetonitrile | msu.edu |
| Flow Rate | Optimized for sub-2 µm column (e.g., < 3 minutes run time) | waters.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | waters.com |
Mass Spectrometric Identification and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of peptides. It provides precise molecular weight information and, through fragmentation analysis, reveals the amino acid sequence.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that allows for the analysis of thermally labile and large molecules like peptides without causing significant fragmentation in the ion source. nih.gov For this compound, ESI-MS in the positive ion mode is typically used, which generates the protonated molecular ion [M+H]⁺. nih.gov The theoretical molecular weight of this compound (C₁₆H₁₉N₃O₃) is 301.35 g/mol , and ESI-MS would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of approximately 302.15 for the [M+H]⁺ species. chemimpex.comnih.gov
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing structural information. nih.gov The protonated this compound ion (m/z 302.15) can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the peptide's sequence. Key fragment ions observed for prolyl-tryptophan include those at m/z 205 and m/z 188. nih.gov The ion at m/z 70 is a characteristic immonium ion for proline. matrixscience.com These fragmentation patterns arise from the cleavage of the peptide bond and are crucial for confirming the identity of this compound. researchgate.netacs.org
| Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation | Reference |
|---|---|---|---|
| 302.15 [M+H]⁺ | 205 | Top Peak | nih.gov |
| 188 | 2nd Highest Peak | nih.gov | |
| 70 | Proline Immonium Ion | matrixscience.com |
Gas Chromatography-Mass Spectrometry (GC/MS) for Chirality Assessment
While HPLC and UPLC are excellent for purity and identity, assessing the stereochemical purity (chirality) of the constituent amino acids in this compound often requires a different approach. Gas chromatography coupled with mass spectrometry (GC/MS) on a chiral stationary phase is a well-established method for separating amino acid enantiomers. researchgate.netnih.govresearchgate.net
To perform this analysis, the peptide must first be hydrolyzed to break it down into its individual amino acids, proline and tryptophan. These amino acids are then derivatized to make them volatile and suitable for GC analysis. researchgate.net A common derivatization procedure involves reaction with reagents like heptafluorobutyl chloroformate (HFBCF). nih.gov The derivatized amino acids are then injected onto a chiral GC column, such as one coated with Chirasil-L-Val. researchgate.netnih.gov This chiral stationary phase interacts differently with the L- and D-enantiomers of proline and tryptophan, causing them to elute at different retention times. The mass spectrometer serves as a sensitive and specific detector to identify and quantify the separated enantiomers, thus confirming that the peptide is composed of L-proline and L-tryptophan and is free from their D-counterparts. researchgate.netresearchgate.net
Conformational Analysis using Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary and tertiary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. unito.it
For this compound, CD spectroscopy provides insights into its conformation, which is influenced by factors such as the solvent environment and temperature. nih.gov The CD spectrum is typically divided into two regions: the far-UV region (below 250 nm) and the near-UV region (250-320 nm).
The far-UV spectrum is dominated by the absorption of the peptide bond and is sensitive to the secondary structure (e.g., helices, sheets, turns, or random coil). springernature.com The near-UV spectrum arises from the aromatic amino acid side chains, in this case, the indole (B1671886) ring of tryptophan. unito.it The tryptophan chromophore gives rise to characteristic CD bands, with a peak often observed near 290 nm. unito.itdiva-portal.org The shape, sign, and intensity of these bands are highly sensitive to the local environment and orientation of the tryptophan side chain, providing information about the tertiary structure and any conformational constraints imposed by the adjacent proline residue. nih.govplos.org Studies on peptides containing a Trp-Pro sequence have shown that the cis-trans isomerization of the X-Pro peptide bond significantly influences the CD spectrum, and the analysis can help to understand this equilibrium. nih.gov
| Spectral Region | Wavelength Range | Absorbing Chromophore | Structural Information | Reference |
|---|---|---|---|---|
| Far-UV | < 250 nm | Peptide Bond | Secondary Structure (e.g., turns, random coil) | nih.govspringernature.com |
| Near-UV | 250 - 320 nm | Tryptophan Side Chain (Indole) | Tertiary Structure, Local Environment of Trp | unito.itdiva-portal.org |
Near-UV and Far-UV CD Spectra for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a powerful tool for examining the secondary structure of peptides and proteins. researchgate.net The far-UV region (typically 180-240 nm) provides information on the peptide backbone conformation, while the near-UV region (250-350 nm) is sensitive to the environment of aromatic amino acid side chains.
In the case of this compound, the tryptophan residue's indole ring is the primary chromophore contributing to the near-UV CD spectrum. nih.govnih.gov The signals in this region are indicative of the tertiary structure and the local chiral environment of the tryptophan side chain. nih.gov Studies on tryptophan-containing peptides have shown that the near-UV CD spectrum can reveal a major peak around 292 nm, which is attributed to a tryptophan residue constrained within an organized tertiary structure. researchgate.net Changes in the tertiary structure, such as those induced by pH variations, can lead to the disappearance of this signal. researchgate.net
The far-UV CD spectrum is influenced by the peptide bonds and can be used to estimate the content of secondary structural elements like α-helices, β-sheets, and turns. nih.gov However, it is important to note that the aromatic side chain of tryptophan can also contribute to the far-UV CD spectrum, potentially complicating the analysis of secondary structure from the peptide backbone alone. nih.gov For accurate secondary structure determination, the contribution of the tryptophan chromophore may need to be subtracted from the total spectrum. nih.gov
Temperature-Dependent CD Studies for Conformational Stability
Temperature-dependent Circular Dichroism (CD) studies are instrumental in assessing the conformational stability of peptides. researchgate.netnih.gov By monitoring the CD signal at a specific wavelength as a function of temperature, one can observe the thermal unfolding of the peptide and determine its melting temperature (TM), which is the temperature at which 50% of the peptide is unfolded. nih.gov
For peptides containing tryptophan, changes in both the far-UV and near-UV CD spectra with temperature provide insights into the stability of the secondary and tertiary structures, respectively. jascoinc.com The thermal stability of hairpin peptides, for instance, has been evaluated by monitoring the temperature dependence of the CD minima. marioschubert.ch A reversible unfolding and refolding process, as observed by identical CD curves upon heating and cooling, is indicative of a stable conformational equilibrium. nih.govmarioschubert.ch In some cases, the temperature dependence of different CD bands can vary, suggesting different melting behaviors for different structural elements within the peptide. marioschubert.ch The thermodynamic parameters of unfolding, such as the van't Hoff enthalpy (ΔH) and entropy (ΔS), can be derived from reversible thermal denaturation curves. nih.gov
Vibrational Spectroscopy for Molecular Structure and Conformer Identification
Vibrational spectroscopy, encompassing both mid-infrared (Mid-IR) and near-infrared (NIR) techniques, offers a detailed view of the molecular structure and conformational landscape of peptides like this compound. These methods are sensitive to the vibrational modes of chemical bonds and can identify specific functional groups and their hydrogen-bonding interactions. uva.nl
Mid-Infrared and Near-Infrared Spectroscopic Studies
Mid-infrared and near-infrared spectroscopy have been employed to characterize the conformers of this compound in the gas phase. acs.orgacs.org In these studies, IR/UV double resonance techniques revealed the presence of two distinct conformers: a stretched conformer with a fully extended backbone and a folded conformer featuring an OH···OCpep hydrogen bond. acs.orgacs.orgacs.org Both conformers are stabilized by dispersion interactions between the indole ring and the peptide backbone, as well as a NHpep/Nproline contact. acs.orgacs.orgnih.gov
The vibrational spectra provide clear signatures of these different structures. For instance, the absence of an OH band around 3585 cm-1 in one conformer indicates that the OH group is involved in a hydrogen bond. acs.org The spectral assignments are typically supported by density functional theory (DFT) and MP2 calculations. acs.orgacs.org The NIR region, which consists of overtones and combination bands of fundamental vibrations (like C-H, N-H, and O-H stretching), also provides valuable structural information. mdpi.com
| Observed Vibrational Frequencies (cm⁻¹) and Assignments for this compound Conformers |
| Assignment |
| OH stretch |
| NH stretch (indole) |
| NH stretch (peptide) |
| C=O stretch (peptide) |
| C=O stretch (acid) |
| Data derived from gas-phase IR/UV double resonance studies. acs.org |
UV Double Resonance Techniques for Conformer-Specific Analysis
UV-UV hole-burning and IR-UV double resonance spectroscopies are powerful methods for conformer-specific analysis of flexible molecules like this compound in the gas phase. acs.orgresearchgate.net These techniques allow for the separation and characterization of the electronic and vibrational spectra of individual conformers that coexist in a molecular beam.
Resonant two-photon ionization (R2PI) spectroscopy of this compound has shown complex spectra, and UV-UV hole-burning experiments have confirmed the presence of at least two different conformers. acs.orgresearchgate.net By fixing a "burn" laser on a specific vibronic transition of one conformer while scanning a "probe" laser, a spectrum of only that conformer can be obtained. acs.org This approach has been crucial in disentangling the overlapping spectra of the different this compound conformers. acs.org
Similarly, IR-UV double resonance spectroscopy provides conformer-specific vibrational spectra. acs.orgresearchgate.net By monitoring the ion signal of a specific conformer (selected by the UV laser) as a function of the IR laser frequency, an IR spectrum of just that conformer is recorded. mpg.de This has enabled the detailed structural assignments of the stretched and folded conformers of this compound, as discussed in the previous section. acs.org These techniques, with their mass and conformational selectivity, provide data that can be directly compared with high-level ab initio calculations for definitive structural assignments. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of peptides in solution. cnr.it It provides information on the three-dimensional structure, dynamics, and intermolecular interactions at an atomic level. acs.org
¹H and ¹³C NMR for Conformational Insights
¹H and ¹³C NMR spectroscopy are particularly powerful for investigating the conformational equilibria in peptides containing proline, such as this compound. nih.gov The cis-trans isomerization of the X-Pro peptide bond is a key determinant of peptide and protein conformation, and NMR is well-suited to study this phenomenon. nih.gov
In peptides containing a Trp-Pro sequence, analysis of the ¹H and ¹³C chemical shifts and coupling constants can provide evidence for the presence of different backbone isomers, such as an all-trans isomer and an isomer with the Trp-Pro peptide bond in a cis conformation. nih.gov The relative populations of these isomers can be influenced by factors like the number of proline residues and the ionization state of the peptide. nih.gov
Two-Dimensional NMR for Structural Assignments
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules like this compound in solution. researchgate.netwalisongo.ac.id By spreading NMR signals into two frequency dimensions, 2D NMR resolves the overlapping resonances often found in complex one-dimensional (1D) spectra, providing detailed information about the connectivity and spatial proximity of atoms within the molecule. annualreviews.orged.gov
A standard suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is typically employed for the complete assignment of proton (¹H) and carbon (¹³C) signals. researchgate.netprinceton.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled, typically through two or three chemical bonds. princeton.educreative-biostructure.com In this compound, COSY spectra would reveal correlations between the α-proton and β-protons of both the proline and tryptophan residues, as well as within the side chains themselves. For instance, the α-proton of tryptophan would show a cross-peak with its β-protons. uzh.ch
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. princeton.eduuni-bayreuth.de This is particularly useful for identifying all the protons belonging to a single amino acid residue. For example, a cross-peak from an amide proton in the TOCSY spectrum can reveal all the protons within that tryptophan residue. uzh.ch
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. princeton.educreative-biostructure.com Each cross-peak in an HSQC spectrum represents a direct C-H bond, allowing for the unambiguous assignment of the carbon atom attached to a specific proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. princeton.educreative-biostructure.com This is crucial for piecing together the molecular skeleton. For this compound, HMBC can show correlations between the carbonyl carbon of the proline residue and the protons of the tryptophan residue, confirming the peptide bond linkage.
The chemical shifts of the protons and carbons in this compound are influenced by their local chemical environment, including the peptide bond and the proximity of the aromatic indole ring of tryptophan. The analysis of these 2D NMR spectra allows for the precise assignment of each proton and carbon resonance.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: The exact chemical shifts can vary depending on the solvent and pH.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Proline | α-CH | ~4.3 | ~60 |
| β-CH₂ | ~2.0, ~2.3 | ~30 | |
| γ-CH₂ | ~1.9 | ~25 | |
| δ-CH₂ | ~3.6 | ~47 | |
| C=O | - | ~174 | |
| Tryptophan | α-CH | ~4.7 | ~55 |
| β-CH₂ | ~3.2, ~3.4 | ~28 | |
| Indole C2-H | ~7.2 | ~124 | |
| Indole C4-H | ~7.6 | ~118 | |
| Indole C5-H | ~7.1 | ~119 | |
| Indole C6-H | ~7.0 | ~121 | |
| Indole C7-H | ~7.5 | ~111 | |
| C=O | - | ~172 |
Spectrophotometric Methods for Tryptophan and Related Moiety Quantification
Spectrophotometry offers a range of methods for the quantification of tryptophan and, by extension, peptides containing this amino acid, such as this compound. These techniques are generally simple, rapid, and require minimal sample preparation. thermofisher.comsrce.hr
UV-Visible Spectroscopy:
The intrinsic ultraviolet (UV) absorbance of the tryptophan residue provides a straightforward method for quantification. The indole ring of tryptophan exhibits a characteristic absorbance maximum at approximately 280 nm. moleculardevices.comnih.gov By measuring the absorbance of a solution of this compound at this wavelength and applying the Beer-Lambert law, the concentration of the dipeptide can be determined, provided a suitable extinction coefficient is known.
Direct absorbance measurements at 205 nm, corresponding to the peptide backbone, can also be used for quantification and may offer enhanced sensitivity. thermofisher.com Some methods, like the Scopes method, utilize the ratio of absorbance at 280 nm to 205 nm to provide a more accurate quantification, especially for peptides containing tryptophan. thermofisher.com
Derivative spectroscopy, particularly the second-derivative, can enhance the resolution of the UV spectrum, allowing for the simultaneous determination of tryptophan and tyrosine in peptides. capes.gov.brnih.gov This method can minimize interference from other absorbing species.
Colorimetric Methods:
Several colorimetric methods have been developed for the specific quantification of tryptophan. These methods involve reacting the tryptophan moiety with a chemical reagent to produce a colored product that can be measured spectrophotometrically. srce.hrnih.gov
One such method involves the reaction of tryptophan with diphenylamine (B1679370) sulphonate in the presence of sodium nitrite (B80452) and sulphuric acid. srce.hrresearchgate.net This reaction yields a stable pink-colored product with an absorption maximum at 522 nm. srce.hrresearchgate.net The intensity of the color is proportional to the tryptophan concentration, and Beer's law is typically obeyed over a specific concentration range. srce.hrresearchgate.net
Fluorescence Spectroscopy:
Tryptophan is a naturally fluorescent amino acid, a property that can be exploited for highly sensitive quantification. nih.govbmglabtech.com When excited with UV light at approximately 280 nm, tryptophan emits fluorescence with a maximum around 350 nm. moleculardevices.comnih.gov The intensity of this fluorescence is directly proportional to the concentration of the tryptophan-containing molecule.
Fluorescence quenching assays can also be employed. researchgate.net In these assays, the addition of a ligand or binding partner that interacts with the tryptophan residue can lead to a decrease (quenching) in fluorescence intensity, which can be used to study binding affinities. researchgate.net
Table 2: Comparison of Spectrophotometric Methods for Tryptophan Quantification
| Method | Principle | Typical Wavelength (nm) | Advantages | Considerations |
|---|---|---|---|---|
| UV Absorbance | Intrinsic absorbance of the indole ring | ~280 | Simple, non-destructive | Requires known extinction coefficient; potential interference from other UV-absorbing compounds |
| Colorimetric (e.g., with Diphenylamine Sulphonate) | Chemical reaction produces a colored product | ~522 | High specificity for tryptophan | Requires chemical reagents and incubation steps |
| Fluorescence Spectroscopy | Intrinsic fluorescence of the indole ring | Excitation: ~280, Emission: ~350 | High sensitivity | Susceptible to quenching effects from other molecules in the sample |
Conformational Landscape and Structural Dynamics of H Pro Trp Oh
Identification and Characterization of Gas-Phase Conformers
In the absence of solvent, the intrinsic conformational preferences of a peptide can be meticulously examined. Gas-phase studies on H-Pro-Trp-OH, utilizing techniques like near- and mid-infrared-UV double resonance spectroscopy, have revealed the presence of distinct conformers. acs.org These conformers represent different local minima on the potential energy surface of the molecule.
Experimental and computational studies have identified two primary conformers of this compound in the gas phase: a stretched conformer and a folded conformer. acs.org The stretched conformer is characterized by a fully extended peptide backbone. acs.org In contrast, the folded conformer adopts a more compact structure, facilitated by specific intramolecular interactions. acs.org The presence of these distinct conformational states highlights the inherent flexibility of the peptide backbone, even in a relatively simple dipeptide.
The stability of the different conformers of this compound is dictated by a delicate balance of non-covalent interactions. acs.orgrsc.org Intramolecular hydrogen bonds, which are electrostatic attractions between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom, play a crucial role. vedantu.com In the folded conformer of this compound, a significant hydrogen bond is observed between the hydroxyl group (OH) of the C-terminal tryptophan and the peptide carbonyl oxygen (OCpep). acs.org
Dispersion interactions, which are weaker, non-directional forces arising from temporary fluctuations in electron density, also contribute significantly to the stabilization of both conformers. rsc.orgnih.gov In this compound, dispersion interactions between the indole (B1671886) ring of the tryptophan residue and the peptide backbone are a key stabilizing factor. acs.org Furthermore, a contact between the peptide NH and the proline nitrogen (NHpep/Nproline) has been identified as another stabilizing interaction in both conformers. acs.orgyidu.edu.cn The accurate theoretical prediction of the energetic ordering of these conformers necessitates the explicit inclusion of dispersion effects and geometry optimization at a high level of theory, such as MP2. acs.org
| Interaction Type | Description | Role in this compound Conformer Stabilization |
| Intramolecular Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. vedantu.com | Stabilizes the folded conformer through an OH···OCpep bond. acs.org |
| Dispersion Interactions | Weak, non-directional forces arising from temporary fluctuations in electron density. nih.gov | Stabilizes both stretched and folded conformers via interactions between the tryptophan indole ring and the peptide backbone. acs.org |
| NHpep/Nproline Contact | A close approach between the peptide amide proton and the proline ring nitrogen. | Contributes to the stability of both conformers. acs.orgyidu.edu.cn |
Stretched and Folded Conformational States
Cis/Trans Isomerism of the Prolyl Peptide Bond
A defining feature of proline-containing peptides is the cis/trans isomerism of the peptide bond preceding the proline residue (the Xxx-Pro bond). nih.govmdpi.com Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the energy difference between the cis and trans isomers of a prolyl peptide bond is relatively small. researchgate.netfrontiersin.org This allows for a significant population of the cis conformer, which has profound implications for peptide and protein structure and function. nih.gov
| Factor | Influence on Xxx-Pro Bond and Peptide Conformation |
| Identity of Xxx Residue | Affects the kinetics of cis-trans isomerization. Aromatic Xxx residues can slow down the interconversion rate. researchgate.net Polarity of the Xxx residue in the gas phase correlates with the number of observed conformers. iu.edu |
| Solvent Environment | The free energy of activation for isomerization is sensitive to the solvent's ability to donate a hydrogen bond. nih.gov |
| Peptide Chain Length | Elongating the peptide chain can increase the rate of interconversion. researchgate.net |
| Ionization State | The relative population of cis and trans isomers can vary with the charge state of the peptide. nih.gov |
Equilibrium Dynamics and Energetic Barriers
Proline-Induced Conformational Preferences
The rigid, cyclic structure of the proline residue imposes significant constraints on the peptide backbone, influencing its conformational preferences. caltech.edu The pyrrolidine (B122466) ring restricts the backbone dihedral angle φ to a narrow range, typically around -60° to -75°. caltech.edunih.gov This inherent rigidity reduces the conformational freedom of the polypeptide chain, often inducing turns and breaking secondary structures like α-helices and β-sheets. nih.gov
Proline's unique structure also allows for two distinct side-chain puckering conformations, termed endo and exo. nih.gov The puckering of the proline ring is correlated with the cis/trans state of the preceding peptide bond. The endo conformation shows a strong preference for the cis isomer. nih.gov These proline-induced conformational biases are fundamental to the structure and function of many proteins, playing roles in protein folding, stability, and molecular recognition. nih.govwisc.edu In the context of this compound, the conformational landscape is a direct consequence of these proline-specific constraints coupled with the interactions involving the tryptophan side chain.
Formation of Poly-L-Proline II (PPII) Helical Conformations
The Poly-L-Proline II (PPII) helix is a unique secondary structure characterized by a left-handed helical turn with approximately three residues per turn and a significant rise per residue of about 3.1 Å. bionity.comwikipedia.orgnih.gov Unlike more common helical structures like the α-helix, the PPII helix is not stabilized by internal hydrogen bonds; the amide nitrogen and oxygen atoms are too far apart and incorrectly oriented. bionity.com It is defined by its backbone dihedral angles (φ, ψ) of roughly (-75°, 150°) and, crucially, requires all peptide bonds to be in the trans conformation. bionity.comwikipedia.org This conformation is common in polypeptides containing amino acids other than proline and is considered a major conformational state for unfolded or denatured proteins in aqueous solutions. acs.orgnih.gov
While proline-rich sequences can readily adopt PPII structures, the presence of an adjacent aromatic residue, particularly tryptophan, significantly alters this propensity. nih.govbiorxiv.org The amino acid with the lowest propensity to form a PPII helix is tryptophan. nih.gov Aromatic amino acids like tryptophan, tyrosine, and phenylalanine, when located next to proline, strongly disfavor the PPII helix. nih.govacs.org This is because these residues promote the formation of cis-amide bonds, which are incompatible with the all-trans requirement of the PPII helix. nih.govacs.orgpnas.org
Circular dichroism (CD) spectroscopy studies on peptides with the sequence H-Trp-(Pro)n-Tyr-OH have provided evidence for this. nih.gov While longer proline bridges (n=3-5) show a strong negative band around 202-207 nm, characteristic of a PPII-type helix, this feature is absent in shorter sequences where interactions between the terminal aromatic residues are more influential. nih.gov Therefore, in the dipeptide this compound, the formation of a stable PPII helix is considered highly unfavorable due to the powerful local interaction between the proline and tryptophan residues that promotes a cis X-Pro peptide bond. nih.govacs.org
Aromatic-Proline Interactions (CH/π Interactions) and their Modulatory Role on Cis-Amide Bonds
The primary reason tryptophan disfavors the PPII conformation in Pro-Trp sequences is the presence of a strong, stabilizing aromatic-proline interaction. acs.org This interaction is significantly CH/π in nature, occurring between the electron-rich π-face of the tryptophan indole ring and the partially positively charged C-H bonds of the proline ring. acs.orgresearchgate.net The proline hydrogens adjacent to the electron-withdrawing backbone atoms, specifically Hα and Hδ, are the most polarized and act as C-H donors. acs.orgresearchgate.net
This CH/π interaction has a profound modulatory effect on the isomerization of the Pro-Trp peptide bond. The interaction preferentially stabilizes the cis-amide bond conformation, where the aromatic ring of tryptophan can pack favorably against the proline ring. acs.orgresearchgate.netchemrxiv.org The strength of this interaction, and thus the degree of cis-amide bond stabilization, is electronically tunable and correlates with the electron density of the aromatic ring. researchgate.netnih.gov Electron-rich aromatic amino acids have a stronger interaction and are more likely to induce cis-amide bonds compared to electron-poor ones. nih.gov Among the canonical aromatic amino acids, tryptophan is the most electron-rich and therefore exhibits the strongest propensity to promote the cis conformation in aromatic-proline sequences. acs.orgresearchgate.netnih.gov
Studies on model peptides have quantified this effect, showing that all aromatic residues increase the population of the cis isomer compared to non-aromatic controls, with tryptophan showing the most significant effect. acs.orgresearchgate.net Computational studies on a model Glu-cis-Pro-Trp structure found the C-H/π interaction energy between the proline ring and the tryptophan indole side chain to be -6.0 kcal/mol, highlighting the substantial stabilizing force of this interaction. researchgate.net
| Residue (X) | Aromatic Character | Relative Propensity to Induce Cis-Amide Bond | Interaction Type |
|---|---|---|---|
| Tryptophan (Trp) | Electron-Rich | Highest | Strong CH/π Interaction |
| Tyrosine (Tyr) | Electron-Rich | High | CH/π Interaction |
| Phenylalanine (Phe) | Neutral | Moderate | CH/π Interaction |
| Alanine (Ala) | Non-Aromatic (Control) | Lowest | No CH/π Interaction |
This table summarizes findings that tryptophan is more effective at inducing cis-amide bonds in X-Pro sequences than other aromatic amino acids like tyrosine and phenylalanine, which are in turn more effective than non-aromatic residues. acs.orgnih.gov
Solvent Effects on Conformation and Dynamics
The conformational landscape and dynamics of peptides are highly sensitive to the solvent environment. nih.govrsc.org For this compound, the solvent plays a critical role in mediating the balance between the intrinsic intramolecular forces (like the CH/π interaction) and the extended, solvated states. The structure of tryptophan-containing dipeptides can range from compact, gas-phase-like forms in nonpolar solvents to extended, hydrogen-bonded structures in water. nih.gov
In polar protic solvents such as water, peptides tend to adopt more extended conformations to maximize hydrogen bonding with the solvent. nih.gov For oligoprolines, water specifically favors the extended PPII helix over the more compact PPI helix. acs.orgnih.gov However, for this compound, the strong intramolecular CH/π interaction that favors a compact cis structure is in direct competition with the solvent's preference for an extended trans (PPII-like) conformation. The resulting equilibrium in an aqueous solution is a dynamic exchange between these states.
The dynamics of this exchange are also solvent-dependent. The solvation dynamics of tryptophan in water are exceptionally fast, occurring on femtosecond to picosecond timescales. nih.gov In contrast, in less polar solvents like p-dioxane, the dynamics are significantly slower. nih.gov Furthermore, the populations of different side-chain rotamers for tryptophan derivatives are known to be significantly dependent on solvent polarity. nih.gov Nonprotic solvents can have markedly different effects from protic solvents on peptide conformation by altering hydrogen-bonding patterns. researchgate.net For instance, methanol (B129727) has been shown to decrease the population of PPII conformations in peptides compared to water, which is attributed to its lower ability to hydrate (B1144303) the peptide backbone. aps.org Therefore, the conformational ensemble of this compound is expected to shift depending on the specific solvent environment.
| Solvent Type | General Effect on Peptide Backbone | Favored Conformation for Oligoprolines | Expected Impact on this compound |
|---|---|---|---|
| Polar Protic (e.g., Water) | Promotes extended, solvated structures | Poly-L-Proline II (PPII) | Dynamic equilibrium between extended (PPII-like) and compact (CH/π stabilized) states |
| Less Polar / Non-Polar (e.g., Dioxane, Chloroform) | Favors compact structures with intramolecular H-bonds | Poly-L-Proline I (PPI) | Favors compact, folded conformations stabilized by intramolecular Pro-Trp interaction |
| Polar Aprotic (e.g., DMSO) | Can disrupt H-bonds, leading to a mixture of conformations | Mixture of conformations | Complex equilibrium, may favor compact structures due to hydrophobic effect |
This table provides a generalized summary of how different solvent environments can influence peptide secondary structures, based on principles discussed in the literature. acs.orgnih.govrsc.orgaps.org
Theoretical and Computational Investigations of H Pro Trp Oh
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in determining the intrinsic properties of H-Pro-Trp-OH in the absence of solvent effects. These methods allow for a precise characterization of the molecule's stable conformations and vibrational modes.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Assignments
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, such as molecules. researchgate.net For this compound, DFT calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to perform geometry optimization and explore the potential energy surface of the dipeptide. researchgate.net This process involves finding the lowest energy arrangement of atoms, which corresponds to a stable conformation of the molecule. researchgate.net
Through this computational approach, a total of 21 different conformers of this compound were identified. researchgate.net These structures vary in the orientation of the proline and tryptophan side chains and the peptide backbone, defined by dihedral angles (φ, ψ, ω, and χ). researchgate.net The calculations revealed two main classes of conformers: stretched structures with a fully extended backbone and folded structures stabilized by an intramolecular hydrogen bond between the carboxylic acid hydroxyl group (OH) and the peptide carbonyl oxygen (OCpep). researchgate.neta2bchem.comresearchgate.netepfl.ch
Furthermore, DFT calculations are crucial for vibrational assignments in conjunction with experimental infrared (IR) spectroscopy. dntb.gov.ua By calculating the harmonic vibrational frequencies for each optimized conformer, researchers can predict the IR spectrum. Comparing these theoretical spectra with experimental mid- and near-infrared spectra allows for the confident assignment of observed spectral features to specific conformers and their unique vibrational modes, such as NH and OH stretching frequencies. researchgate.netresearchgate.net
| Parameter | Specification | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | Electronic structure calculation |
| Functional | B3LYP | Approximation to the exchange-correlation energy |
| Basis Set | 6-31G(d,p) | Set of functions to build molecular orbitals |
| Primary Application | Geometry Optimization | Locating stable low-energy conformers |
| Secondary Application | Vibrational Frequency Calculation | Assigning experimental IR spectra |
MP2 Calculations for Energetic Ordering of Conformers
While DFT is effective for geometry optimization, a more accurate energetic ordering of the different conformers of this compound requires methods that better account for electron correlation, particularly dispersion forces. researchgate.netdntb.gov.ua Møller-Plesset perturbation theory to the second order (MP2) is one such method.
For this compound, studies have shown that the relative energy ordering of conformers calculated at the DFT level can differ from that determined by MP2 calculations. researchgate.netresearchgate.net This is because dispersion interactions between the indole (B1671886) ring of tryptophan and the peptide backbone play a significant stabilizing role, and these forces are not always fully captured by standard DFT functionals. researchgate.net Research indicates that an adequate description of the conformer energies necessitates geometry optimization at the MP2 level or the use of dispersion-corrected DFT methods. researchgate.neta2bchem.comresearchgate.netepfl.ch The MP2 calculations confirmed that both the observed stretched and folded conformers are stabilized by a combination of dispersion interactions and a contact between the peptide NH group and the proline nitrogen atom. researchgate.neta2bchem.comepfl.ch
Ab Initio Molecular Orbital Computations on Model Systems
Ab initio molecular orbital computations provide a foundational understanding of the conformational preferences of peptides. These calculations are performed from first principles without extensive parameterization from experimental data. For complex systems like this compound, insights are often gained by studying smaller, related model systems.
For example, ab initio calculations on N-acetyl-L-tryptophan-N-methylamide or individual amino acids like proline and tryptophan help characterize the intrinsic conformational preferences of the backbone and side chains. These studies analyze the potential energy surface as a function of dihedral angles, revealing the stable rotamers and the energy barriers between them. The relative stabilities are analyzed in terms of specific intramolecular interactions, such as hydrogen bonds and sidechain-backbone interactions. This information is transferable and provides a basis for understanding the more complex conformational landscape of the full this compound dipeptide.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, offering a window into the dynamic behavior of this compound that is not accessible through static quantum chemical calculations.
Probing Structural Stability and Flexibility in Aqueous Solutions
To understand the behavior of this compound in a biological context, MD simulations are performed in an explicit solvent, typically water. researchgate.netdntb.gov.ua In such a simulation, the dipeptide is placed in a box of water molecules (e.g., using models like TIP3P or SPC/E), and the interactions are calculated using a force field. researchgate.netdntb.gov.ua The simulation then follows Newton's laws of motion for every atom over a set period, often on the nanosecond to microsecond timescale. dntb.gov.ua
Characterization of Structural-Dynamic Behavior and Folding/Unfolding
MD simulations are a primary tool for studying the folding and unfolding pathways of peptides. While specific MD folding studies on this compound are not extensively documented, the methodology is well-established from research on other peptides. a2bchem.com A simulation can be initiated with the dipeptide in an extended, unfolded state. Over the course of the simulation, the peptide may spontaneously fold into a more compact, stable structure. a2bchem.com
By analyzing many such folding trajectories, researchers can characterize the structural-dynamic behavior of the molecule. This includes identifying transient intermediate structures, determining the sequence of events (e.g., formation of specific hydrogen bonds or hydrophobic contacts), and mapping the free energy landscape of the folding process. a2bchem.com These simulations can reveal the transition state ensemble, which represents the fleeting structures that exist at the peak of the energy barrier between the unfolded and folded states. a2bchem.com Such computational studies are essential for understanding the fundamental principles that guide how a simple dipeptide chain navigates its energy landscape to find its preferred structures.
The dipeptide this compound, comprised of proline and tryptophan residues, serves as a valuable model system for understanding fundamental non-covalent interactions that govern peptide and protein structure. Computational chemistry offers powerful tools to explore its intrinsic properties, from conformational preferences to its interactions with larger biological molecules and its thermodynamic behavior. These theoretical approaches provide insights that are often complementary to experimental findings, offering a molecular-level interpretation of the forces at play.
Prediction of Peptide Structures and Conformational Space
The conformational landscape of a peptide is defined by the array of three-dimensional shapes it can adopt. For this compound, computational methods are essential for identifying these stable structures (conformers) and understanding the interactions that stabilize them.
Research combining near- and mid-infrared-UV double resonance spectroscopy with quantum chemical calculations has revealed that the natural dipeptide this compound exists in at least two distinct conformations when studied in isolation in a supersonic expansion. acs.orgacs.org These conformers are a "stretched" form with a fully extended peptide backbone and a "folded" structure characterized by a hydrogen bond between the hydroxyl group (OH) and the peptide carbonyl oxygen (OCpep). acs.orgresearchgate.net
The stability of both conformers is significantly influenced by two key interactions: a dispersion interaction between the tryptophan's indole ring and the proline ring, and a contact between the peptide NH group and the nitrogen atom of the proline ring. acs.orgresearchgate.net The accurate description of the energetic ordering of these conformers requires high-level computational methods, such as Møller-Plesset perturbation theory (MP2), that explicitly account for electron correlation and dispersion forces. acs.org Simpler Density Functional Theory (DFT) methods are also widely used for vibrational and conformational assignments. acs.orgresearchgate.net
The proline residue introduces additional complexity due to the possibility of cis and trans isomerization of the peptide bond preceding it. Studies on proline-aromatic sequences show that C–H/π interactions between the aromatic ring (tryptophan) and protons on the proline ring or the preceding residue's alpha-carbon can stabilize local structures in both cis and trans conformations. chemrxiv.org These interactions are strongest with tryptophan, making Pro-Trp sequences key locations for nucleating structural motifs like β-turns in proteins. chemrxiv.org
| Conformer | Key Structural Feature | Primary Stabilizing Interactions | Computational Methods Used |
|---|---|---|---|
| Stretched | Fully extended peptide backbone | Dispersion (Indole-Proline), NHpep/Nproline contact | DFT, MP2 acs.org |
| Folded | OH···OCpep hydrogen bond | Dispersion (Indole-Proline), NHpep/Nproline contact, H-bond | DFT, MP2 acs.org |
Modeling of Peptide-Protein Interactions
While specific computational studies modeling the interaction of the isolated this compound dipeptide with a protein are not extensively documented, the Pro-Trp sequence is recognized as a critical motif in peptide and protein engineering. Computational simulations of larger systems containing this motif provide significant insight into its interaction potential.
A prominent example is the Trp-cage, a 20-residue synthetic miniprotein designed to be exceptionally stable. rcsb.org Its structure is a benchmark for testing computational folding simulations. The stability of the Trp-cage is driven by the encapsulation of the tryptophan side chain within a hydrophobic core formed by proline rings. rcsb.org Molecular dynamics (MD) simulations have been instrumental in studying the folding process and the critical role of the Pro-Trp interactions in forming and maintaining this stable tertiary structure. acs.orgacs.org These simulations highlight that Pro-Trp contacts are an effective strategy for the a priori design of self-folding peptides. rcsb.orgacs.org
Furthermore, computational models have been used to understand the binding of peptides containing the Pro-Trp sequence to various targets. For instance, the neuropeptide spinorphin (B1681984) (Leu-Val-Val-Tyr-Pro-Trp-Thr) is a known inhibitor of dipeptidyl peptidase III (DPP III). pnas.org Modeling its interaction reveals how the Pro-Trp segment contributes to the binding affinity and specificity. In a different context, simulations of peptide interactions with inorganic surfaces like quartz have shown that proline and tryptophan are among the main residues forming close contacts with the surface, indicating their strong interaction potential. cambridge.org
| System | Interaction Partner | Role of Pro-Trp Interaction | Computational Method |
|---|---|---|---|
| Trp-cage Miniprotein | Intra-peptide | Forms a stable hydrophobic core, drives protein folding. rcsb.orgacs.org | Molecular Dynamics (MD) acs.orgacs.org |
| Spinorphin Peptide | Dipeptidyl Peptidase III (Enzyme) | Contributes to binding and inhibition. pnas.org | Isothermal Titration Calorimetry Analysis pnas.org |
| Various Peptides | Quartz Surface | Forms close contacts, mediating surface binding. cambridge.org | Molecular Dynamics (MD) cambridge.org |
Thermodynamic Function Calculations (e.g., Enthalpy, Entropy, Heat Capacity)
Computational methods allow for the calculation of key thermodynamic functions that describe the energetics of peptide folding and binding. These calculations provide a deeper understanding of the stability and dynamics of systems containing this compound.
Molecular dynamics simulations are a primary tool for this purpose. By simulating a system at various temperatures, one can derive thermodynamic parameters such as changes in enthalpy (ΔH), entropy (ΔS), and heat capacity (ΔCₚ). acs.org Studies on the Trp-cage miniprotein, where the Pro-Trp interaction is central, have successfully used MD simulations to model its folding-unfolding thermodynamics. acs.orgresearchgate.net These computational approaches can reproduce experimental estimates with good accuracy, confirming that they can capture the complex thermodynamic behavior of these systems. acs.org
For example, the binding of the Pro-Trp-containing peptide tynorphin to the enzyme DPP III was found to be an endothermic process, meaning it is driven by a large positive change in entropy (TΔS > ΔH). pnas.org This entropy gain is largely attributed to the release of structured water molecules from the surfaces of the peptide and protein upon binding. pnas.org The temperature dependence of the binding enthalpy reveals a significant negative heat capacity change (ΔCₚ), a hallmark of processes involving the burial of hydrophobic surfaces. pnas.org Computational strategies have been developed to predict these heat capacity changes from simulations of the bound and free states of the molecules, which is crucial for understanding the temperature dependence of binding affinity. acs.orgresearchgate.net
| System/Process | Parameter | Value/Observation | Significance |
|---|---|---|---|
| Trp-cage Unfolding | ΔH(Tm) | ~56 kJ/mol researchgate.net | Enthalpy change at the melting temperature. |
| ΔCp | ~0.3 kJ/(mol·K) researchgate.net | Positive heat capacity change upon unfolding. | |
| ΔG(25°C) | ~3.2 kJ/mol researchgate.net | Marginal stability at room temperature. | |
| Tynorphin binding to DPP III | ΔH | Positive (endothermic) pnas.org | Binding is energetically unfavorable. |
| ΔS | Large and Positive pnas.org | Entropy gain (e.g., from water release) drives binding. | |
| ΔCp | -2.6 kJ/(mol·K) pnas.org | Indicates burial of hydrophobic surfaces upon binding. |
Biological Roles and Mechanistic Studies Involving H Pro Trp Oh
Role in Neurotransmitter Precursor Metabolism
The tryptophan component of H-Pro-Trp-OH is an essential amino acid and a crucial precursor for the synthesis of several neuroactive molecules. cambridge.org Its metabolism is primarily divided into two major routes: the serotonin (B10506) pathway and the kynurenine (B1673888) pathway. mdpi.com While direct metabolic processing of the this compound dipeptide within these pathways is not extensively documented, its tryptophan constituent is the starting point for these critical biological cascades.
The synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is entirely dependent on the availability of tryptophan. frontiersin.orgencyclopedia.pub This metabolic process is initiated by the enzyme tryptophan hydroxylase (TPH), which catalyzes the rate-limiting step of converting tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). cambridge.orgencyclopedia.pub TPH is not typically saturated by tryptophan under normal physiological conditions, meaning that an increase in tryptophan availability can directly increase the rate of serotonin synthesis. cambridge.orgencyclopedia.pub Following its formation, 5-HTP is rapidly converted to serotonin by the enzyme aromatic amino acid decarboxylase. pensoft.net
There are two main isoforms of the rate-limiting enzyme, TPH1 and TPH2. TPH1 is found predominantly in peripheral tissues, such as the gut, while TPH2 is primarily expressed in the neurons of the central nervous system. pensoft.netfrontiersin.org Serotonin itself is a key neurotransmitter involved in regulating mood, sleep, and appetite. mdpi.com Furthermore, in the pineal gland, serotonin serves as the precursor for melatonin, a hormone critical for regulating circadian rhythms. pensoft.net
While the serotonin pathway is vital, it accounts for a relatively small fraction of total tryptophan metabolism. frontiersin.org The vast majority, over 90-95%, of dietary tryptophan is catabolized through the kynurenine pathway. mdpi.comnih.gov This pathway is initiated by the cleavage of tryptophan's indole (B1671886) ring, a step catalyzed by one of two enzymes: tryptophan 2,3-dioxygenase (TDO), which is primarily active in the liver, or indoleamine 2,3-dioxygenase (IDO), found in various other tissues, including immune cells. nih.govphysiology.org
Activation of the kynurenine pathway leads to the production of a cascade of bioactive metabolites. physiology.org The initial product, kynurenine, can be further metabolized along different branches of the pathway to produce compounds such as kynurenic acid, which has neuroprotective properties, and quinolinic acid, which is known to be neurotoxic through its action as an NMDA receptor agonist. mdpi.comnih.gov The balance between these metabolites is crucial for neuronal health and immune function. mdpi.com Chronic stress and inflammation can upregulate IDO and TDO, shunting tryptophan away from serotonin synthesis and towards the kynurenine pathway, a mechanism implicated in the pathophysiology of several neurological and psychiatric conditions. frontiersin.orgnih.gov
| Pathway | Key Initiating Enzyme(s) | Primary Location(s) | Key Metabolites/Products | Approx. Tryptophan Flux |
|---|---|---|---|---|
| Serotonin Pathway | Tryptophan Hydroxylase (TPH1, TPH2) | Brain, Gut, Pineal Gland | 5-HTP, Serotonin, Melatonin | ~1-5% |
| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | Liver, Immune Cells, Brain | Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+ | >95% |
Tryptophan's Involvement in Serotonin Pathways
Influence on Protein Structure and Biopharmaceutical Applications
The unique structural characteristics of both proline and tryptophan make the Pro-Trp sequence a significant motif in protein and peptide architecture. The rigid, cyclic structure of proline and the large, aromatic indole ring of tryptophan engage in stabilizing non-covalent interactions that can influence protein folding, stability, and the design of novel biomolecules.
| Interaction Type | Description | Approximate Interaction Energy | Primary Stabilizing Force |
|---|---|---|---|
| Proline-Tryptophan "Stacked-like" | Parallel orientation of the proline and tryptophan rings without a direct hydrogen bond. | ~7 kcal/mol | London Dispersion Energy |
| Proline-Tryptophan "L-shaped" | An arrangement stabilized by a hydrogen bond between the residues. | ~7 kcal/mol | Hydrogen Bonding & Dispersion |
The stabilizing influence of the Pro-Trp interaction has been famously exploited in the design of "miniproteins," which are short peptides capable of folding into stable, well-defined three-dimensional structures. biosyn.com The archetypal example is the Trp-cage, a 20-residue peptide that folds cooperatively, driven by the encapsulation of a central tryptophan side chain within a "cage" formed by several proline rings. biosyn.com This design demonstrates that Pro-Trp interactions are a powerful strategy for creating self-folding peptides. biosyn.com While later studies on Trp-cage mutants have shown that specific, direct Pro-Trp interactions are not absolutely essential for the formation of the hydrophobic core, the high proline content is critical for improving fold stability, partly by reducing the entropic cost of folding. nih.govoup.comnih.gov The Pro-Trp motif remains a valuable tool in de novo peptide design, helping to create structured scaffolds for various biopharmaceutical applications. biosyn.comacs.org
Enhancing Protein Folding and Solubility in Recombinant Production
Interactions with Biological Enzymes
The dipeptide this compound and related sequences have been identified as inhibitors of key biological enzymes, suggesting potential roles as modulators of physiological processes.
Research has demonstrated that dipeptides containing a tryptophan residue can be effective inhibitors of Angiotensin-Converting Enzyme (ACE), a central enzyme in the regulation of blood pressure. nih.govresearchgate.net Specifically, the dipeptide Trp-Pro was identified as having a high ACE inhibitory potency. ucd.ie ACE contains two active sites, the N-domain and the C-domain, with the C-domain thought to be the primary site for blood pressure regulation. nih.govresearchgate.net Tryptophan-containing dipeptides have shown selectivity for this C-domain, making them interesting candidates for development as natural antihypertensive agents. nih.govresearchgate.net
Furthermore, peptides containing tryptophan and proline have been investigated as inhibitors of Prolyl Endopeptidase (PEP), also known as prolyl oligopeptidase. nih.govtandfonline.com PEP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues and is implicated in the metabolism of neuroactive peptides and the pathophysiology of neurodegenerative disorders. nih.govtandfonline.com The inhibition of PEP by specific peptides highlights a potential mechanism through which Pro-Trp sequences could exert neuroprotective effects. nih.govresearchgate.net Studies have shown that the tryptophan residue is often important for this inhibitory activity. nih.govresearchgate.net
| Dipeptide | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Trp-Pro | Angiotensin-Converting Enzyme (ACE) | 217.27 ± 15.74 µM | ucd.ie |
| Gly-Trp | Angiotensin-Converting Enzyme (ACE) | Inhibitory, Ki(app) varies with substrate | nih.gov |
Mechanisms of Peptide Bond Hydrolysis by Specific Enzymes
Functional Contributions in Antimicrobial Peptides
The structural characteristics of proline and tryptophan are frequently exploited in the design and function of antimicrobial peptides (AMPs). While this compound itself is not an AMP, the properties of its constituent residues are central to the mechanisms of larger tryptophan-rich and proline-rich AMPs.
Tryptophan plays a crucial role in the interaction of AMPs with bacterial membranes. mdpi.com Its large, hydrophobic indole side chain has a high affinity for the interfacial region of the lipid bilayer, positioning itself near the lipid carbonyl groups. mdpi.comcdnsciencepub.com This insertion is facilitated by the ability of the indole ring to form hydrogen bonds with components of the membrane bilayer. mdpi.comfrontiersin.org
Key aspects of tryptophan's role in membrane interaction include:
Anchoring: The tryptophan side chain acts as an anchor, facilitating the association of the peptide with the membrane. acs.orgfrontiersin.org
Interfacial Positioning: Tryptophan residues preferentially locate at the membrane-water interface. cdnsciencepub.comcambridge.org
Membrane Disruption: The bulky indole side chain, which is about one-third the thickness of a phospholipid monolayer, can disrupt the cohesive hydrophobic interactions of the lipid acyl chains, leading to membrane permeabilization and leakage of cellular contents. mdpi.comnih.gov
Selectivity: The position of tryptophan residues within an AMP sequence is a more critical determinant of antimicrobial activity than the total number of tryptophan residues. mdpi.com This allows for the design of peptides that can selectively target bacterial membranes over mammalian cell membranes. frontiersin.org
The interaction of tryptophan-rich peptides with membranes can be studied using fluorescence spectroscopy, where the tryptophan fluorescence emission spectrum shifts to shorter wavelengths (a "blue shift") as it moves into the more hydrophobic environment of the membrane. cdnsciencepub.comfrontiersin.org
Proline-rich antimicrobial peptides (PrAMPs) often exert their antimicrobial effects not by lysing the cell membrane, but by translocating across it and acting on intracellular targets. frontiersin.orgmdpi.com This non-lytic mechanism contributes to their low toxicity against eukaryotic cells. embopress.org
The mechanisms of action for PrAMPs include:
Translocation: PrAMPs are actively transported into bacterial cells, often via inner membrane transporter proteins like SbmA. mdpi.comfrontiersin.org The proline content can influence the peptide's ability to penetrate the cell membrane. mdpi.com
Inhibition of Protein Synthesis: A primary intracellular target for many PrAMPs is the bacterial ribosome. mdpi.comembopress.org They can bind within the nascent peptide exit tunnel of the ribosome, leading to the inhibition of protein synthesis. embopress.orgtandfonline.com For example, Type II PrAMPs like Apidaecin bind to the terminating ribosome and trap the release factors. embopress.org
Chaperone Inhibition: Another key target is the heat shock protein DnaK, a chaperone essential for proper protein folding. mdpi.comscispace.com Inhibition of DnaK leads to protein misfolding and aggregation, ultimately causing bacterial cell death. tandfonline.comscispace.com
The rigid structure of proline residues is thought to be important for the specific interactions with these intracellular targets.
Membrane Interaction Mechanisms of Tryptophan-Rich Peptides
Biophysical Studies as Models for Intramolecular Electron Transfer
Peptides containing a tryptophan residue and a proline-rich bridge, such as H-Trp-(Pro)n-Tyr-OH, have been extensively used as model systems to study intramolecular long-range electron transfer (LRET). acs.orgnih.gov These studies are fundamental to understanding electron transfer processes in biological systems, such as photosynthesis and cellular respiration.
In these model peptides, an electron transfer event is initiated, often by pulse radiolysis, which generates a radical on the tryptophan residue (the electron donor). acs.org The electron then transfers through the polyproline bridge to an acceptor group, such as a tyrosine residue. acs.org
Key findings from these studies include:
The polyproline bridge can adopt a stable helical conformation (poly-L-proline II type helix), which facilitates efficient electron transfer over long distances. nih.gov
The rate of electron transfer is dependent on the length of the proline bridge, decreasing exponentially with an increasing number of proline residues. nih.gov
The kinetics of LRET are also influenced by pH and temperature, which can affect the protonation state of the radical species and the conformational dynamics of the peptide bridge. acs.org For example, studies on H-Trp-(Pro)n-Tyr-OH peptides have shown that the protonated tryptophan radical cation (Trp[NH•+]) is a key participant in the electron transfer process. acs.org
These model systems allow researchers to systematically investigate the factors that govern the efficiency and mechanism of electron transfer through a peptide matrix, providing insights into how proteins can control and direct these fundamental reactions. researchgate.net
Applications of H Pro Trp Oh As a Research Tool and Building Block
Synthetic Building Block in Larger Peptide and Peptidomimetic Construction
H-Pro-Trp-OH serves as a crucial building block in the synthesis of larger peptides and peptidomimetics. chemimpex.com Its incorporation into peptide chains can enhance the stability and functionality of the resulting molecules. chemimpex.com The proline residue is known to introduce kinks or turns in a peptide backbone, influencing its secondary structure, while the tryptophan residue can be involved in various molecular interactions. nih.govmdpi.com
In the field of peptidomimetic design, which aims to create molecules that mimic the structure and function of natural peptides but with improved properties like stability and bioavailability, the Pro-Trp motif is of significant interest. For instance, researchers have incorporated this dipeptide into analogs of endogenous peptides to study their structure-activity relationships. unibo.it The synthesis of these complex molecules often involves standard peptide coupling techniques, where protected forms of this compound are used in a stepwise manner. thieme-connect.deresearchgate.net For example, the synthesis of a protected hexapeptide corresponding to a sequence of mammalian glucagon (B607659) involved the use of Nα-protected amino acid active esters. thieme-connect.de
The table below provides examples of larger peptides and peptidomimetics that incorporate the Pro-Trp sequence.
| Peptide/Peptidomimetic | Sequence/Structure | Research Context | Reference |
| Endomorphin-1 Analog | H-Tyr-Pro-Trp-Phe-NH₂ | Opioid receptor binding studies | nih.gov |
| Chymotrypsin Inactivator | Z-Pro-Trp(P)(OPh)₂ | Enzyme inhibition studies | researchgate.net |
| DPP-IV Inhibitory Peptide Analog | Trp-Pro-Ile | Study of DPP-IV inhibition | frontiersin.org |
| Glucagon Fragment Analog | Boc-Gln-Asp-Phe-Val-Gln-Trp-OH | Synthesis of glucagon analogs | thieme-connect.de |
Analytical Standards in Biochemical and Chemical Assays
This compound is utilized as an analytical standard in various biochemical and chemical assays. chemimpex.com Its well-defined chemical structure and molecular weight make it a reliable reference compound for the identification and quantification of related molecules in complex mixtures. chemimpex.comcalpaclab.com
In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), this compound can be used to calibrate the instrument and as a reference marker to identify the presence of this dipeptide in biological samples or synthetic reaction mixtures. chemimpex.com For instance, in studies involving the metabolic fate of tryptophan-containing peptides, this compound could serve as a standard to track its formation or degradation. chemimpex.com Similarly, in quality control processes for synthetic peptides containing the Pro-Trp sequence, it can be used to verify the identity and purity of the final product. ruifuchemical.comnsf.gov
| Analytical Technique | Application of this compound Standard |
| High-Performance Liquid Chromatography (HPLC) | Identification and quantification in biological samples and synthetic mixtures. chemimpex.com |
| Mass Spectrometry (MS) | Confirmation of molecular weight in peptide synthesis. |
| Thin-Layer Chromatography (TLC) | Assessment of purity. chemimpex.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural verification of synthesized peptides. nsf.gov |
Components in Peptide Library Screening for Ligand Discovery
The Pro-Trp dipeptide unit is incorporated into peptide libraries for the discovery of new ligands that can bind to specific biological targets like proteins and receptors. frontiersin.orgnih.govpnas.org Peptide libraries are large collections of different peptide sequences that can be screened simultaneously to identify molecules with a desired activity, such as inhibiting a protein-protein interaction. nih.govmdpi.comgoogle.com
By including the Pro-Trp motif in a randomized peptide sequence, researchers can explore how this specific structural element contributes to binding affinity and specificity. frontiersin.org For example, a library of peptides containing the sequence Xaa-Pro-Xaa (where Xaa represents any amino acid) can be screened to find potent inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV). frontiersin.org The results from such screenings can reveal that peptides containing a tryptophan at certain positions exhibit significant inhibitory activity. frontiersin.orgcapes.gov.br This information is crucial for the rational design of more potent and selective therapeutic agents. mdpi.com
| Library Type | Screening Target | Finding | Reference |
| Tripeptide Library (Xaa-Pro-Xaa) | Dipeptidyl Peptidase IV (DPP-IV) | Peptides with N-terminal Trp were identified as mixed-type inhibitors. | frontiersin.org |
| Bicyclic Peptide Library | Tumor Necrosis Factor-alpha (TNFα) | Identified specific bicyclic peptide inhibitors of the TNFα-TNFR interaction. | nih.gov |
| Phage Display Peptide Library | HDM2 Protein | Hydrophobic residues like Trp were key for interaction. | rsc.org |
Substrate for Enzymatic Studies and Kinetic Characterization
This compound and its derivatives can serve as substrates for various enzymes, allowing for the study of enzyme kinetics and the characterization of their activity. nih.gov By monitoring the rate at which an enzyme cleaves or modifies the Pro-Trp dipeptide, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). europa.eu
For example, studies on peptidases can utilize Pro-Trp containing peptides to understand the substrate specificity of these enzymes. researchgate.net Research has shown that the hydrophobicity of the N-terminal amino acid can influence the Km value for certain peptidases. researchgate.net Furthermore, modified versions of this compound, such as those with a phosphonate (B1237965) group, have been synthesized to act as irreversible inhibitors of proteases like chymotrypsin, providing insights into the enzyme's active site and mechanism of action. researchgate.net
| Enzyme | This compound Derivative/Analog | Kinetic Parameter/Observation | Reference |
| Chymotrypsin | Z-Pro-Trp(P)(OPh)₂ | Functions as an irreversible inactivator. | researchgate.net |
| Dipeptidyl Peptidase IV (DPP-IV) | Trp-Pro-Ile | Acts as a mixed-type inhibitor. | frontiersin.org |
| CpaD (Dimethylallyltransferase) | H-Trp-Ala-OH (as a related dipeptide substrate) | CpaD showed catalytic activity towards linear dipeptides, although with lower affinity than its native cyclic substrate. | nih.gov |
| Trypsin | Ala-Ala-Pro-Xaa-Coumarin | Used to study electrostatic complementarity in the substrate-binding pocket. | pnas.org |
Probes for Conformational Studies of Peptide Backbones and Side-Chains
The dipeptide this compound is a valuable model for studying the conformational preferences of peptide backbones and the interactions of amino acid side chains. acs.orgresearchgate.net The rigid nature of the proline ring restricts the possible conformations of the peptide backbone, making it an excellent probe for investigating the factors that influence peptide structure. nih.gov The tryptophan residue, with its large and fluorescent indole (B1671886) side chain, allows for the use of spectroscopic techniques like circular dichroism (CD) and fluorescence spectroscopy to study its local environment and interactions. acs.org
Conformational studies on peptides containing the Pro-Trp sequence can provide insights into the formation of secondary structures like β-turns. acs.org The relative orientation of the proline and tryptophan side chains can be influenced by the cis or trans conformation of the X-Pro peptide bond. acs.orgcore.ac.uk These studies are fundamental to understanding how peptide and protein structure dictates biological function. researchgate.net
| Study Focus | Key Findings | Techniques Used | Reference |
| Conformation of Proline-Containing Tripeptides | The presence of a cis X-Pro bond can lead to the formation of type VI β-bends. | Computational Energy Minimization | acs.org |
| Conformation of cyclo(Trp-Pro) Isomers | The conformation of the aromatic side chain is dependent on the solvent. Cyclo(L-Trp-L-Pro) has a predominant folded conformation. | NMR Spectroscopy, X-ray Crystallography | core.ac.uk |
| Backbone Conformations of Dipeptides | The relative populations of different backbone conformers (β and PII) vary significantly among different dipeptides. | Vibrational Spectroscopy (ATR and Raman) | pnas.org |
| Backbone-Side-Chain Interactions | Hydrogen bonds between the backbone and side chains play a significant role in stabilizing peptide structures. | Density Functional Theory (DFT) Calculations | researchgate.net |
Q & A
Basic Research Questions
Q. What established protocols ensure high yield and purity in H-Pro-Trp-OH synthesis, and how can optimization be achieved?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, monitoring coupling efficiency via Kaiser tests. Optimize resin swelling and deprotection times. Purity can be enhanced using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and confirmed via LC-MS .
- Pitfalls : Incomplete deprotection or side reactions (e.g., aspartimide formation) may require adjusting reaction temperatures or using additives like HOBt/DIPEA .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be addressed?
- Techniques :
- NMR : Use DMSO-d₆ or D₂O (pH-adjusted) to resolve proline and tryptophan signals. Assign peaks via 2D COSY and HSQC, referencing Boc-protected standards .
- CD Spectroscopy : Analyze secondary structure in aqueous buffers (e.g., 10 mM phosphate, pH 7.4) to detect β-turn conformations.
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?
- Strategy : Conduct meta-analysis of dose-response curves across studies, controlling for variables like cell line viability (e.g., MTT vs. ATP assays) and peptide concentration ranges. Use ANOVA to identify batch effects or assay sensitivity thresholds .
- Case Example : Discrepancies in IC₅₀ values may arise from differences in endotoxin levels; implement Limulus Amebocyte Lysate (LAL) testing for quality control .
Q. What computational approaches best model the conformational dynamics of this compound in aqueous environments?
- Methods :
- Molecular Dynamics (MD) : Simulate using GROMACS/AMBER with TIP3P water models. Analyze RMSD and radius of gyration over 100-ns trajectories to assess stability .
- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to study proline’s ring puckering effects on tryptophan stacking .
Q. How should researchers design experiments to investigate this compound’s stability under physiological conditions?
- Protocol : Incubate peptides in PBS (pH 7.4, 37°C) and sample at intervals (0, 24, 48 hrs). Monitor degradation via MALDI-TOF and quantify intact peptide using UV-HPLC at 280 nm (tryptophan absorbance). Compare with accelerated stability studies (e.g., 40°C/75% RH) .
Methodological Frameworks for Rigor
- PICO Application :
- Population : this compound in biochemical assays.
- Intervention : Spectroscopic/Computational analysis.
- Comparison : Batch variability or alternative synthesis routes.
- Outcome : Resolved structural/functional discrepancies .
- FINER Criteria : Ensure questions are feasible (e.g., accessible instrumentation), novel (e.g., unexplored degradation pathways), and ethically compliant (e.g., data transparency) .
Tables for Data Standardization
| Parameter | HPLC Conditions | NMR Solvent | Stability Criteria |
|---|---|---|---|
| Purity Threshold | ≥95% (λ=214 nm) | DMSO-d₆ | ≤10% degradation at 48 hrs |
| Column Type | C18 (5 µm, 4.6 x 250 mm) | D₂O (pH 6.8) | MALDI-TOF intact mass retention |
| Gradient | 10–90% ACN in 30 min | - | UV-HPLC peak area ≥85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
